molecular formula C9H16O2 B11960023 4,4,6-Trimethyl-2-vinyl-1,3-dioxane CAS No. 22634-89-5

4,4,6-Trimethyl-2-vinyl-1,3-dioxane

Cat. No.: B11960023
CAS No.: 22634-89-5
M. Wt: 156.22 g/mol
InChI Key: XLVQNXPLYGVRKU-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-vinyl-1,3-dioxane is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.2221 g/mol . It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its unique structural features, including three methyl groups and a vinyl group attached to the dioxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4,6-Trimethyl-2-vinyl-1,3-dioxane can be synthesized through various synthetic routes. One common method involves the reaction of 2-methyl-2-butene with formaldehyde in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The reaction proceeds through a series of steps, including the formation of an intermediate, which subsequently cyclizes to form the desired dioxane ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient and consistent production. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the reaction. The reaction mixture is typically subjected to distillation to purify the final product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-vinyl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The vinyl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide, typically used under mild conditions.

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon are common.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated dioxane derivatives.

    Substitution: Halogenated dioxane derivatives.

Scientific Research Applications

4,4,6-Trimethyl-2-vinyl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-vinyl-1,3-dioxane involves its interaction with molecular targets such as enzymes or receptors. The vinyl group allows the compound to undergo various chemical transformations, enabling it to interact with biological molecules. The dioxane ring provides structural stability and can participate in hydrogen bonding or other non-covalent interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Vinyl-1,3-dioxolane
  • 4-Vinyl-1,3-dioxolan-2-one
  • Vinylene carbonate

Uniqueness

4,4,6-Trimethyl-2-vinyl-1,3-dioxane is unique due to its three methyl groups and vinyl group attached to the dioxane ring. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

22634-89-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-ethenyl-4,4,6-trimethyl-1,3-dioxane

InChI

InChI=1S/C9H16O2/c1-5-8-10-7(2)6-9(3,4)11-8/h5,7-8H,1,6H2,2-4H3

InChI Key

XLVQNXPLYGVRKU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(OC(O1)C=C)(C)C

Origin of Product

United States

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